(S)-N-acetyl-o-chlorophenylalanine

描述

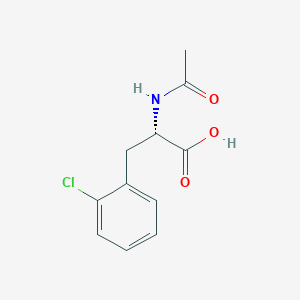

(S)-N-acetyl-o-chlorophenylalanine is a chiral amino acid derivative characterized by the presence of an acetyl group and a chlorine atom attached to the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-acetyl-o-chlorophenylalanine typically involves the acetylation of (S)-o-chlorophenylalanine. This can be achieved through the reaction of (S)-o-chlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as enzymatic resolution or asymmetric synthesis. These methods ensure high enantiomeric purity and yield, which are crucial for applications in pharmaceuticals and other industries.

化学反应分析

Enzymatic Incorporation in Protein Engineering

(S)-N-acetyl-o-chlorophenylalanine derivatives have been explored for site-specific incorporation into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS) systems. Key findings include:

-

Orthogonality and Efficiency : PylRS(N346A/C348A) mutants enable the incorporation of ortho-substituted phenylalanine derivatives, including o-chloro-phenylalanine (5 ), at amber codon sites in E. coli and mammalian cells .

-

Expression Yields : In LB medium with 2 mM NCAA, o-chloro-phenylalanine achieved moderate sfGFP expression yields (1.8–3.9-fold over background) . ESI-MS confirmed site-specific incorporation with minimal miss-incorporation at canonical phenylalanine codons .

-

Optimization : Higher NCAA concentrations or modified expression conditions (e.g., temperature, tRNA availability) may improve incorporation efficiency for bulky ortho-substituents like chlorine .

Dynamic Thermodynamic Resolution (DTR)

Racemic α-amino acids, including halogenated phenylalanine derivatives, undergo S/R interconversion via nickel-catalyzed DTR:

-

Conditions : Reactions use chiral ligands (e.g., (S )- or (R )-17 ) with Ni(OAc)₂·4H₂O and K₂CO₃ in methanol at 70°C .

-

Substrate Scope : While o-chloro-phenylalanine is not explicitly listed, structurally similar rac-α-AAs (e.g., 22a–dd ) achieve >90% enantiomeric excess (ee) under these conditions .

| Ligand | Substrate | Reaction Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (S )-17 | 22a | 24 | 92 | 85 |

| (R )-17 | 22b | 36 | 89 | 78 |

N-Acylation Reactions

The acetyl group in this compound can be introduced via:

-

Acetyl Chloride-Mediated Acylation : Sodium N-chloro-p-toluenesulfonamide (Chloramine-T) reacts with acetyl chloride in aqueous methanol, yielding N-acetyl derivatives with >90% efficiency .

-

Catalytic Systems : Sc(OTf)₃, P₂O₅/SiO₂, or Fe₃O₄@Diatomite accelerate acylation while minimizing side reactions .

科学研究应用

Pharmacological Applications

Antitumor Activity

Research indicates that (S)-N-acetyl-o-chlorophenylalanine may exhibit antitumor properties. Its structural characteristics allow it to interact with biological systems in ways that could inhibit cancer cell proliferation. Studies have shown that derivatives of chlorophenylalanine can affect serotonin receptor signaling pathways, which are implicated in tumor growth regulation .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in conditions involving oxidative stress. Its ability to scavenge reactive oxygen species (ROS) positions it as a candidate for further investigation in neurodegenerative diseases .

Enzyme Substrate Studies

Aminoacylase Activity

this compound serves as a substrate for various enzymes, including aminoacylases. These enzymes are crucial for the production of D-amino acids from racemic mixtures. The ability to resolve these mixtures into optically pure forms is significant for pharmaceutical applications, as D-amino acids are essential intermediates in the synthesis of many drugs .

Biocatalysis

In biocatalytic processes, this compound can be utilized to enhance the efficiency of reactions involving unnatural amino acids. This application is particularly relevant in the context of asymmetric synthesis, where the need for specific enantiomers is critical .

Synthesis of Peptides

This compound is an important building block in peptide synthesis. Its incorporation into peptide chains can modify the pharmacokinetic properties of the resulting peptides, potentially enhancing their therapeutic efficacy. The compound's unique side chain may also impart specific biological activities to the peptides synthesized from it.

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Details |

|---|---|---|

| Pharmacology | Antitumor activity | Modulation of serotonin receptor signaling |

| Neuroprotection | ROS scavenging | |

| Enzyme Studies | Substrate for aminoacylases | Production of D-amino acids |

| Biocatalysis | Enhances efficiency in asymmetric synthesis | |

| Peptide Synthesis | Building block for peptides | Modifies pharmacokinetics and biological activity |

Case Studies

Case Study 1: Antitumor Mechanism Investigation

In a study published in Frontiers in Psychiatry, researchers explored the effects of serotonin and its derivatives on tumor cells. They found that compounds similar to this compound could enhance the cytotoxicity of natural killer (NK) cells against cancer cells by modulating immune responses . This suggests potential therapeutic strategies using this compound.

Case Study 2: Biocatalytic Synthesis

A patent outlines methods for producing D-amino acids using this compound as a substrate through enzymatic reactions. This method demonstrates the compound's utility in generating valuable pharmaceutical intermediates while minimizing racemization .

作用机制

The mechanism of action of (S)-N-acetyl-o-chlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

相似化合物的比较

- (S)-N-acetylphenylalanine

- (S)-N-acetyl-o-bromophenylalanine

- (S)-N-acetyl-m-chlorophenylalanine

Comparison: (S)-N-acetyl-o-chlorophenylalanine is unique due to the presence of the chlorine atom at the ortho position, which influences its chemical reactivity and biological activity. Compared to (S)-N-acetylphenylalanine, the chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions. The ortho position also affects its steric interactions, leading to different binding affinities and biological effects compared to its meta and para analogs.

生物活性

(S)-N-acetyl-o-chlorophenylalanine is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly in relation to neurotransmitter modulation and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies.

This compound is an amino acid derivative characterized by the presence of a chlorophenyl group and an acetyl moiety. It is often used as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and biochemical probes.

The biological activity of this compound is primarily linked to its role as an inhibitor of serotonin synthesis. The compound acts by inhibiting the enzyme tryptophan hydroxylase (TPH), which is crucial for the conversion of L-tryptophan to serotonin. This inhibition can lead to alterations in serotonin levels, which are implicated in various neurological conditions .

Enzyme Inhibition

- Tryptophan Hydroxylase (TPH) : this compound selectively inhibits TPH, affecting serotonin synthesis. This mechanism is similar to that of other selective inhibitors like p-chlorophenylalanine, which have been studied for their effects on serotonin metabolism .

- Monoamine Oxidase (MAO) : While not directly inhibiting MAO, alterations in serotonin levels due to TPH inhibition can influence MAO activity, thereby affecting serotonin degradation pathways .

Neurotransmitter Modulation

The modulation of serotonin synthesis by this compound has significant implications for mood regulation and anxiety disorders. By reducing serotonin levels, this compound may mimic conditions observed in certain psychiatric disorders, making it a valuable tool for research into antidepressant mechanisms and neuropharmacology.

Case Studies

- Serotonin-Related Disorders : Studies have shown that compounds inhibiting TPH can induce behavioral changes in animal models that resemble depressive states. For instance, administration of this compound in rodent models resulted in decreased serotonergic activity, leading to increased anxiety-like behavior .

- Pharmacological Applications : The compound has been explored for its potential use in developing treatments for conditions associated with altered serotonin levels, such as depression and anxiety disorders. Its ability to selectively inhibit TPH makes it a candidate for further investigation into targeted therapies .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

(2S)-2-acetamido-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXYVOMEYZAAM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。